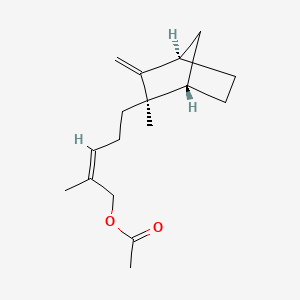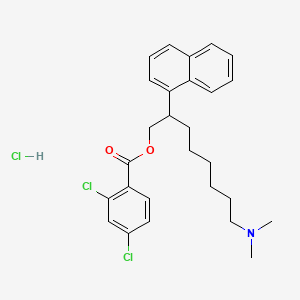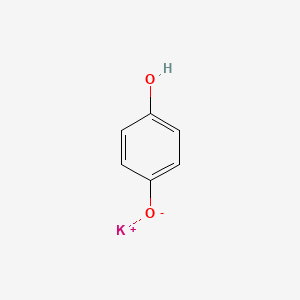
Monopotassium hydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monopotassium hydroquinone is a derivative of hydroquinone, a well-known aromatic organic compound. Hydroquinone is characterized by its two hydroxyl groups attached to a benzene ring in a para position. This compound, specifically, is the potassium salt form of hydroquinone, which enhances its solubility and reactivity in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of monopotassium hydroquinone typically involves the neutralization of hydroquinone with potassium hydroxide. The reaction proceeds as follows:
C6H4(OH)2+KOH→C6H4(OH)OK+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting this compound can be isolated by evaporating the water and recrystallizing the product from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but involves larger reactors and more controlled conditions to ensure high purity and yield. The process may also include additional purification steps such as filtration and drying to obtain the final product in a stable form.
Analyse Chemischer Reaktionen
Types of Reactions
Monopotassium hydroquinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzoquinone.
Reduction: It can be reduced back to hydroquinone.
Substitution: The hydroxyl groups can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical for substitution reactions.
Major Products
Oxidation: Benzoquinone
Reduction: Hydroquinone
Substitution: Various alkylated or acylated derivatives of hydroquinone
Wissenschaftliche Forschungsanwendungen
Monopotassium hydroquinone has diverse applications in scientific research:
Chemistry: Used as a reducing agent and an intermediate in organic synthesis.
Biology: Investigated for its antioxidant properties and its role in cellular redox reactions.
Medicine: Explored for its potential in treating hyperpigmentation and as an antimicrobial agent.
Industry: Utilized in the production of polymers, dyes, and photographic developers.
Wirkmechanismus
The mechanism of action of monopotassium hydroquinone involves its redox properties. It can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is crucial in various biological and industrial processes. Additionally, its ability to interact with cellular components like proteins and DNA makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: The parent compound, widely used in similar applications.
Benzoquinone: The oxidized form of hydroquinone, used in organic synthesis.
Tert-butylhydroquinone: A derivative with enhanced stability and antioxidant properties.
Uniqueness
Monopotassium hydroquinone stands out due to its enhanced solubility and reactivity compared to hydroquinone. Its potassium salt form makes it more suitable for certain industrial and research applications where solubility in aqueous media is crucial.
Eigenschaften
CAS-Nummer |
52688-73-0 |
|---|---|
Molekularformel |
C6H5KO2 |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
potassium;4-hydroxyphenolate |
InChI |
InChI=1S/C6H6O2.K/c7-5-1-2-6(8)4-3-5;/h1-4,7-8H;/q;+1/p-1 |
InChI-Schlüssel |
PCNOKZQGYPGYKH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



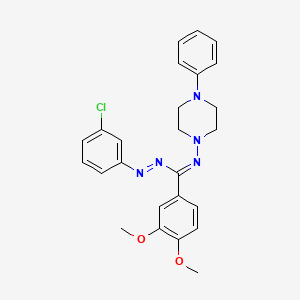


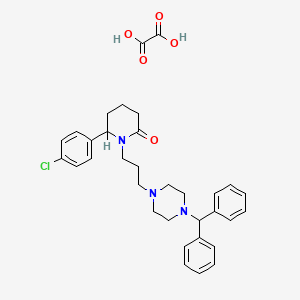
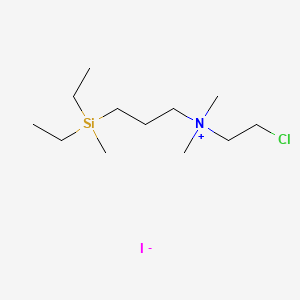
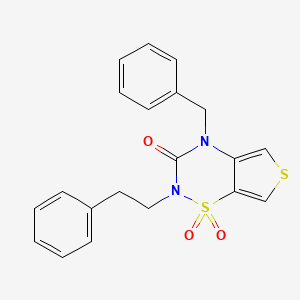
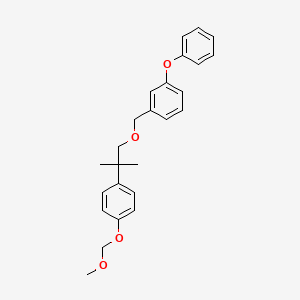
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
